Cas no 1135298-33-7 (5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)

5-Amino-2-methyl-2,3-dihydro-1-benzofuran-3-one is a heterocyclic compound featuring a benzofuran scaffold with an amino substituent at the 5-position and a methyl group at the 2-position. Its fused ring structure and functional groups make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both amino and carbonyl functionalities allows for versatile reactivity, enabling further derivatization. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture is advantageous for applications requiring precise structural modifications, such as drug discovery and material science. High purity grades are available to meet rigorous research and industrial requirements.
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one structure
1135298-33-7 structure
商品名:5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS番号:1135298-33-7
MF:C9H9NO2
メガワット:163.173262357712
CID:5947929
PubChem ID:24971834

5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
    • 1135298-33-7
    • 5-amino-2-methyl-benzofuran-3-one
    • EN300-1448737
    • 5-amino-2-methyl-1-benzofuran-3(2H)-one
    • インチ: 1S/C9H9NO2/c1-5-9(11)7-4-6(10)2-3-8(7)12-5/h2-5H,10H2,1H3
    • InChIKey: VTJRDOBWVOJKPE-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(=CC=2C(C1C)=O)N

計算された属性

  • せいみつぶんしりょう: 163.063328530g/mol
  • どういたいしつりょう: 163.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 52.3Ų

5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1448737-0.05g
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
0.05g
$612.0 2023-05-26
Enamine
EN300-1448737-0.1g
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
0.1g
$640.0 2023-05-26
Enamine
EN300-1448737-10.0g
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
10g
$3131.0 2023-05-26
Enamine
EN300-1448737-2.5g
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
2.5g
$1428.0 2023-05-26
Enamine
EN300-1448737-1.0g
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
1g
$728.0 2023-05-26
Enamine
EN300-1448737-50mg
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
50mg
$612.0 2023-09-29
Enamine
EN300-1448737-5000mg
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
5000mg
$2110.0 2023-09-29
Enamine
EN300-1448737-250mg
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
250mg
$670.0 2023-09-29
Enamine
EN300-1448737-100mg
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
100mg
$640.0 2023-09-29
Enamine
EN300-1448737-1000mg
5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one
1135298-33-7
1000mg
$728.0 2023-09-29

5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one 関連文献

5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Introduction to 5-Amino-2-Methyl-2,3-Dihydro-1-Benzofuran-3-One (CAS No. 1135298-33-7)

5-Amino-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 1135298-33-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a wide range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one consists of a benzofuran core with an amino and methyl substituent. The benzofuran scaffold is known for its presence in numerous natural products and synthetic compounds with diverse biological activities. The amino group and the methyl substituent further enhance the compound's reactivity and potential for functionalization, making it an attractive target for drug discovery and development.

Recent studies have highlighted the potential of 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one has also been investigated for its potential as an anticancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This property has been particularly noted in breast cancer and colon cancer cell lines, suggesting its potential as a novel therapeutic agent in oncology.

The pharmacokinetic properties of 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one have also been studied extensively. Research indicates that the compound has favorable oral bioavailability and good plasma stability, which are crucial factors for its development as an oral medication. Furthermore, the compound has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile.

In the context of drug delivery systems, 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one has been explored for its potential to enhance therapeutic efficacy through targeted delivery. Nanoparticle-based delivery systems have shown promise in improving the solubility and bioavailability of the compound, thereby enhancing its therapeutic effects while reducing side effects.

The synthesis of 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one has been optimized to achieve high yields and purity. Various synthetic routes have been reported, including multistep processes involving condensation reactions and cyclization steps. These methods have been refined to ensure scalability and cost-effectiveness, making the compound more accessible for large-scale production.

In conclusion, 5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 1135298-33-7) is a promising compound with a wide range of biological activities and therapeutic potentials. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics and low toxicity, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various disease models, paving the way for its future clinical applications.

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